n-Butyl Olmesartan Medoxomil-d6 n-Butyl Olmesartan Medoxomil-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206403
InChI:
SMILES:
Molecular Formula: C₃₀H₂₆D₆N₆O₆
Molecular Weight: 578.65

n-Butyl Olmesartan Medoxomil-d6

CAS No.:

Cat. No.: VC0206403

Molecular Formula: C₃₀H₂₆D₆N₆O₆

Molecular Weight: 578.65

* For research use only. Not for human or veterinary use.

n-Butyl Olmesartan Medoxomil-d6 -

Specification

Molecular Formula C₃₀H₂₆D₆N₆O₆
Molecular Weight 578.65

Introduction

Chemical Properties

n-Butyl Olmesartan Medoxomil-d6 is characterized by its molecular formula C30H26D6N6O6, which indicates the presence of six deuterium atoms replacing hydrogen atoms in the parent compound. The molecular weight is approximately 578.649 g/mol, and its accurate mass is 578.276 g/mol . The compound's IUPAC name is (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate .

The structure of n-Butyl Olmesartan Medoxomil-d6 is similar to that of Olmesartan Medoxomil, with the key difference being the incorporation of six deuterium atoms at specific positions in the molecular structure. The compound's InChI notation is InChI=1S/C30H32N6O6/c1-5-6-11-24-31-26(30(3,4)39)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-9-7-8-10-22(21)27-32-34-35-33-27/h7-10,12-15,39H,5-6,11,16-17H2,1-4H3,(H,32,33,34,35)/i3D3,4D3 .

Table 1. Chemical Properties of n-Butyl Olmesartan Medoxomil-d6

PropertyValue
Molecular FormulaC30H26D6N6O6
Molecular Weight578.649 g/mol
Accurate Mass578.276 g/mol
IUPAC Name(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
SIL TypeDeuterium

Synthesis and Production

The synthesis of n-Butyl Olmesartan Medoxomil-d6 involves multiple sophisticated steps typical for producing isotopically labeled compounds. While detailed synthesis protocols are often proprietary and may vary between manufacturers, the general synthetic pathway includes strategic modification of the parent compound, Olmesartan Medoxomil, by incorporating deuterium atoms at specific positions .

The synthesis typically requires the use of deuterated reagents to achieve the desired isotopic labeling pattern. The process may include steps such as deuteration of specific functional groups, particularly at the hydroxypropan-2-yl moiety, followed by reaction with the parent compound or its intermediates. The reaction conditions must be carefully controlled to ensure selective deuteration at the intended positions while maintaining the structural integrity of the rest of the molecule .

Throughout the synthesis, intermediate products are purified and characterized to confirm the successful incorporation of deuterium atoms. The final product undergoes extensive purification using chromatographic techniques to ensure high purity and isotopic enrichment. Quality control typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the product's identity, purity, and deuterium incorporation .

Applications and Uses

n-Butyl Olmesartan Medoxomil-d6 has several critical applications in pharmaceutical research and development. Its primary use is as an isotopically labeled internal standard for quantitative analysis of Olmesartan Medoxomil and related compounds in biological samples . The presence of deuterium atoms in its structure creates a mass difference that allows for precise tracking and quantification using mass spectrometry-based techniques without interfering with the analysis of the non-labeled compound.

In pharmacokinetic studies, n-Butyl Olmesartan Medoxomil-d6 is used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of Olmesartan Medoxomil. The isotopic labeling enables researchers to distinguish between the administered drug and endogenous compounds, providing valuable insights into the drug's behavior in the body. This is particularly important for understanding the biotransformation of the prodrug Olmesartan Medoxomil to its active form, Olmesartan.

Another important application of n-Butyl Olmesartan Medoxomil-d6 is in drug metabolism studies. By tracking the fate of the deuterium-labeled compound, researchers can identify metabolic pathways and metabolites of Olmesartan Medoxomil, which is crucial for understanding its efficacy and safety profile. The deuterium labeling serves as a marker that can be followed through various metabolic transformations.

Table 2. Applications of n-Butyl Olmesartan Medoxomil-d6

ApplicationDescription
Internal Standard for Analytical MethodsUsed as an isotopically labeled internal standard for quantitative analysis of Olmesartan Medoxomil in biological samples
Pharmacokinetic StudiesEnables precise tracking of drug absorption, distribution, metabolism, and excretion processes
Metabolite IdentificationFacilitates identification and characterization of metabolic pathways and metabolites
Bioanalytical Method DevelopmentServes as a reference standard for developing and validating sensitive analytical methods
Drug-Drug Interaction StudiesHelps investigate potential interactions with other medications in complex biological systems

Analytical Methods

Several sophisticated analytical methods have been developed for the detection and quantification of n-Butyl Olmesartan Medoxomil-d6 and related compounds in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used technique due to its exceptional sensitivity and specificity .

A typical LC-MS/MS method for analyzing n-Butyl Olmesartan Medoxomil-d6 involves the use of a C18 column for separation, with a mobile phase consisting of methanol and ammonium acetate buffer (pH 5.5) in a ratio of 80:20 (v/v). Detection is performed using electrospray ionization in negative ion mode, with multiple reaction monitoring (MRM) for quantification . This approach allows for highly selective detection of the deuterated compound even in complex biological matrices.

Sample preparation typically involves liquid-liquid extraction using a mixture of organic solvents such as diethyl ether and dichloromethane. This extraction procedure provides good recovery and clean extracts, which are essential for sensitive and accurate analysis . The extraction efficiency is typically above 85%, ensuring reliable quantification of the compound.

The mass transition ion pairs for Olmesartan are typically monitored as m/z 445.20 → 148.90, while those for Olmesartan-d6 (the active form of n-Butyl Olmesartan Medoxomil-d6 after hydrolysis) are monitored as m/z 451.40 → 154.30. This difference in mass allows for clear distinction between the labeled and unlabeled compounds , enabling accurate quantification even in the presence of the non-labeled compound.

Table 3. LC-MS/MS Parameters for n-Butyl Olmesartan Medoxomil-d6 Analysis

ParameterValue
ColumnUNISOL C18 150*4.6 mm, 5 µm
Mobile PhaseMethanol and 2 mM ammonium acetate pH 5.5 (80:20, v/v)
Flow RateTypically 0.8-1.0 mL/min
Ionization ModeNegative ion electrospray
MRM Transition for Olmesartanm/z 445.20 → 148.90
MRM Transition for Olmesartan-d6m/z 451.40 → 154.30
Extraction SolventMixture of diethyl ether and dichloromethane
Linearity Range for Olmesartan5.002–2,599.934 ng/ml
Precision (% CV)3.07–9.02%
Accuracy (% bias)-5.00–0.00%

Comparison with Similar Compounds

n-Butyl Olmesartan Medoxomil-d6 shares similarities with other angiotensin II receptor antagonists and isotopically labeled compounds. When comparing it with similar compounds, several key differences and similarities emerge .

Table 4. Comparison of n-Butyl Olmesartan Medoxomil-d6 with Similar Compounds

CompoundStructural SimilarityKey DifferencesApplication
Olmesartan MedoxomilHigh (parent compound)Lacks deuterium labelingClinical use as antihypertensive
Olmesartan Medoxomil-d6 (without n-butyl)Very highDifferent deuteration patternInternal standard for quantitative analysis
LosartanModerateDifferent chemical scaffold, lacks deuteriumFirst approved angiotensin II receptor blocker
ValsartanModerateDifferent structure, lacks dioxol moietyCommonly prescribed antihypertensive
4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl EsterLow-moderateSimpler structure, contains deuteriumPrecursor in synthesis

Olmesartan Medoxomil, the non-labeled parent compound, is widely used as an antihypertensive agent. The key difference between n-Butyl Olmesartan Medoxomil-d6 and Olmesartan Medoxomil is the presence of six deuterium atoms and the butyl substitution, which enhances its stability and allows for precise tracking in biological studies and pharmacokinetic research.

Analytical Challenges and Solutions

Working with n-Butyl Olmesartan Medoxomil-d6 presents several analytical challenges that researchers have addressed through innovative approaches. One significant challenge is distinguishing between the deuterated compound and its non-deuterated counterpart in complex biological matrices. This is particularly important in pharmacokinetic studies where both compounds may be present simultaneously.

The solution to this challenge lies in the use of high-resolution mass spectrometry, which can differentiate between compounds based on their mass differences. The six deuterium atoms in n-Butyl Olmesartan Medoxomil-d6 create a mass shift of 6 Da compared to the non-deuterated compound, which is easily detectable by modern mass spectrometers . This allows for selective monitoring of both compounds simultaneously.

Another challenge is the potential for deuterium-hydrogen exchange under certain conditions, which could lead to loss of the isotopic label. This is particularly relevant in acidic or basic environments or at elevated temperatures. Researchers have addressed this by carefully controlling experimental conditions and validating the stability of the deuterium label under the specific conditions used in their studies .

The extraction of n-Butyl Olmesartan Medoxomil-d6 from biological matrices also presents challenges due to potential matrix effects that can interfere with analysis. The development of efficient extraction procedures, such as the liquid-liquid extraction method using diethyl ether and dichloromethane, has been crucial in overcoming these challenges . These methods provide clean extracts with minimal matrix interference, enabling accurate quantification.

Future Perspectives

The continued development and use of n-Butyl Olmesartan Medoxomil-d6 in pharmaceutical research offers several promising avenues for future exploration. As analytical techniques continue to advance, particularly in the field of mass spectrometry, the compound's utility as an internal standard for quantitative analysis of Olmesartan Medoxomil is likely to expand .

One promising direction is the application of n-Butyl Olmesartan Medoxomil-d6 in metabolomics studies to gain a deeper understanding of how Olmesartan Medoxomil interacts with various metabolic pathways in the body. By tracking the deuterium-labeled compound and its metabolites, researchers can generate comprehensive metabolic profiles that provide insights into both intended therapeutic effects and potential adverse reactions.

Another area of potential research is the use of n-Butyl Olmesartan Medoxomil-d6 in investigating drug-drug interactions involving Olmesartan Medoxomil. By tracking the deuterium-labeled compound in the presence of other medications, researchers can identify potential interactions that might affect the efficacy or safety of Olmesartan Medoxomil in clinical practice. This is particularly important for patients with hypertension who often take multiple medications.

The development of advanced analytical methods, such as two-dimensional liquid chromatography coupled with high-resolution mass spectrometry (2D-LC-HRMS), holds promise for enhancing the detection and quantification of n-Butyl Olmesartan Medoxomil-d6 in complex biological matrices. These methods offer improved separation power and sensitivity, enabling the analysis of the compound at lower concentrations and in more challenging samples .

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